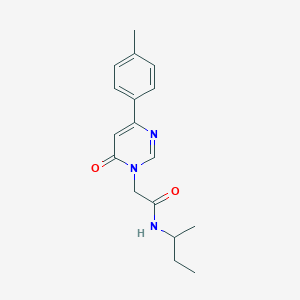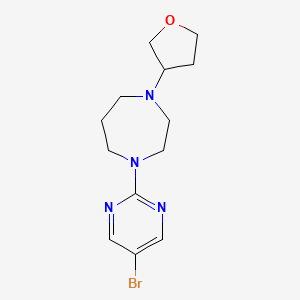
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRD is a diazepane-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
科学研究应用
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has been studied extensively due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis.
作用机制
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. It has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to have an effect on the immune system by modulating the activity of certain immune cells.
实验室实验的优点和局限性
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily assessed using various techniques. This compound has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, HIV, and tuberculosis. Another potential direction is to study its mechanism of action in more detail to better understand its effects on various cellular processes. Additionally, further research is needed to assess the safety and efficacy of this compound in vivo.
合成方法
1-(5-Bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane is a diazepane-based compound that has been synthesized using different methods. One of the most common methods for synthesizing this compound is the reaction of 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylic acid with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJJYLHDXIYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2694771.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)
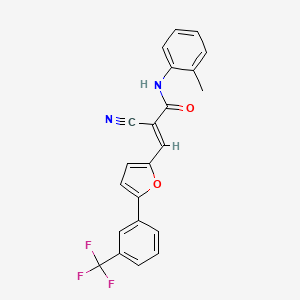
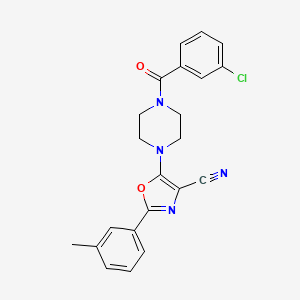
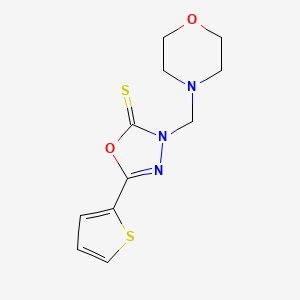
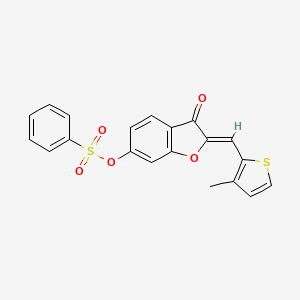

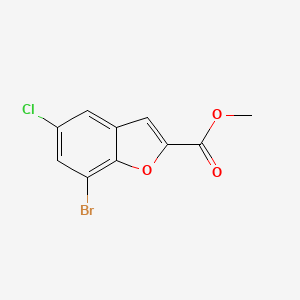
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
